molecular formula C7H9O3P B157066 Methoxy(phenyl)phosphinic acid CAS No. 10088-45-6

Methoxy(phenyl)phosphinic acid

Cat. No. B157066
CAS RN: 10088-45-6
M. Wt: 172.12 g/mol
InChI Key: ZWBALHRZGYPNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy(phenyl)phosphinic acid, commonly known as MPPA, is a chemical compound with the molecular formula C7H9O3P. It belongs to the class of organophosphorus compounds and is widely used in scientific research. MPPA has several potential applications in the fields of medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of MPPA is not fully understood. It is believed that MPPA acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and tumor growth. MPPA has also been shown to interact with cell membranes and modulate ion channels.

Biochemical And Physiological Effects

MPPA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. MPPA has also been shown to reduce pain and inflammation in animal models. Additionally, MPPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

MPPA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. MPPA is also relatively non-toxic and has a low risk of causing harm to researchers. However, MPPA has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied. Additionally, MPPA has a low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on MPPA. One direction is to further investigate its anti-inflammatory and analgesic properties. Another direction is to study its potential use as an anti-cancer agent. Additionally, MPPA could be further investigated for its potential use as a chiral ligand in asymmetric synthesis. Further studies could also be conducted to investigate the mechanism of action of MPPA and its interactions with cell membranes and ion channels.
Conclusion
Methoxy(phenyl)phosphinic acid is a promising compound with several potential applications in scientific research. It has been studied for its anti-inflammatory and analgesic properties, anti-cancer potential, and use as a chiral ligand in asymmetric synthesis. MPPA has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of MPPA and its potential applications in medicine, agriculture, and industry.

Scientific Research Applications

MPPA has several potential applications in scientific research. It has been studied for its anti-inflammatory and analgesic properties. MPPA has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. It has also been investigated for its potential use as an anti-cancer agent. MPPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, MPPA has been studied for its potential use as a chiral ligand in asymmetric synthesis.

properties

CAS RN

10088-45-6

Product Name

Methoxy(phenyl)phosphinic acid

Molecular Formula

C7H9O3P

Molecular Weight

172.12 g/mol

IUPAC Name

methoxy(phenyl)phosphinic acid

InChI

InChI=1S/C7H9O3P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9)

InChI Key

ZWBALHRZGYPNNG-UHFFFAOYSA-N

SMILES

COP(=O)(C1=CC=CC=C1)O

Canonical SMILES

COP(=O)(C1=CC=CC=C1)O

Other CAS RN

10088-45-6

synonyms

methyl phenylphosphonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxy(phenyl)phosphinic acid
Reactant of Route 2
Reactant of Route 2
Methoxy(phenyl)phosphinic acid
Reactant of Route 3
Reactant of Route 3
Methoxy(phenyl)phosphinic acid
Reactant of Route 4
Reactant of Route 4
Methoxy(phenyl)phosphinic acid
Reactant of Route 5
Methoxy(phenyl)phosphinic acid
Reactant of Route 6
Methoxy(phenyl)phosphinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.